REACTION_CXSMILES
|
[CH:1]1([NH:7][CH:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C=O.[CH3:16]CCCC=C>>[CH3:16][N:7]([CH:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1)[CH:8]1[CH2:9][CH2:10][CH2:11][CH2:12][CH2:13]1
|
Name
|
|
Quantity
|
204 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)NC1CCCCC1
|
Name
|
|
Quantity
|
185.5 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
CCCCC=C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is established at a temperature of 160° C
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
the organic phase is removed from the aqueous phase
|
Type
|
DISTILLATION
|
Details
|
The remaining organic phase is subsequently distilled
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1CCCCC1)C1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 226.3 g | |
YIELD: PERCENTYIELD | 96.1% | |
YIELD: CALCULATEDPERCENTYIELD | 195% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |